molecular formula C13H27NO2 B8603176 2-(Dimethylamino)ethyl nonanoate CAS No. 56535-30-9

2-(Dimethylamino)ethyl nonanoate

Cat. No. B8603176
Key on ui cas rn: 56535-30-9
M. Wt: 229.36 g/mol
InChI Key: VSZDDVNPPJZRKE-UHFFFAOYSA-N
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Patent
US03969322

Procedure details

In accordance with practice of the process of this invention, ten parts of 1-nitro-2-decanone, 5.0 parts of dimethylaminoethanol, and 110 parts of dry benzene are admitted to a reaction vessel wherein they are refluxed for four hours. At the end of this time, there are distilled off from the reaction mixture 44 parts by weight of benzene solvent and 2.0 parts by weight of nitromethane. The remaining benzene is then distilled at atmospheric pressure and 80°C. Thereafter the residual dark oil is distilled at 106°-110°C, at 2mm Hg to yield 8.2 parts by weight of N,N-dimethylaminoethyl nonanoate, a pale yellow liquid having a boiling point of 106°-110°C/2mm and a refractive index ND24 1.4355. (Yield 72%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C[C:5](=[O:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])([O-])=O.[CH3:15][N:16]([CH2:18][CH2:19][OH:20])[CH3:17]>C1C=CC=CC=1>[C:5]([O:20][CH2:19][CH2:18][N:16]([CH3:17])[CH3:15])(=[O:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC(CCCCCCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
wherein they are refluxed for four hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
At the end of this time, there are distilled off from the reaction mixture 44 parts by weight of benzene solvent and 2.0 parts by weight of nitromethane
DISTILLATION
Type
DISTILLATION
Details
The remaining benzene is then distilled at atmospheric pressure and 80°C
DISTILLATION
Type
DISTILLATION
Details
Thereafter the residual dark oil is distilled at 106°-110°C, at 2mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)(=O)OCCN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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